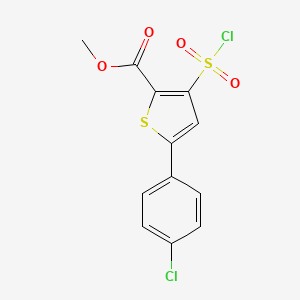

Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Description

Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a thiophene-based ester derivative characterized by a 4-chlorophenyl substituent at the 5-position and a chlorosulfonyl group at the 3-position of the thiophene ring. The chlorosulfonyl group is a strong electron-withdrawing moiety, likely increasing electrophilic reactivity and making the compound a candidate for further derivatization in drug discovery or agrochemical synthesis .

Properties

Molecular Formula |

C12H8Cl2O4S2 |

|---|---|

Molecular Weight |

351.2 g/mol |

IUPAC Name |

methyl 5-(4-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate |

InChI |

InChI=1S/C12H8Cl2O4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-2-4-8(13)5-3-7/h2-6H,1H3 |

InChI Key |

NYPFXXIVAFLPJV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

Sulfonylation: The chlorosulfonyl group is added through a sulfonylation reaction using chlorosulfonic acid.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or thiol group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfonamides or thiols.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules. This can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Functional Groups

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on formula C₁₂H₁₀Cl₂O₄S₂.

- Functional Group Impact: The chlorosulfonyl group in the target compound confers higher electrophilicity compared to the amino group in , making it more reactive in nucleophilic substitution reactions. Ester Groups: The methyl ester (target) versus ethyl ester (e.g., compound 4b in ) affects lipophilicity; methyl esters may enhance metabolic stability but reduce membrane permeability compared to ethyl analogs .

Positional Isomerism

- Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate () shares the same molecular formula as the target compound but differs in substituent placement (4-Cl-phenyl vs. 5-Cl-phenyl).

Heterocyclic Ring Variations

- Ethyl 5-(4-Cl-phenyl)-4-ClSO₂-2-methyl-3-furoate () replaces the thiophene ring with a furan. The reduced aromaticity of furan increases ring reactivity, while the 2-methyl group introduces steric hindrance. Such differences may reduce stability compared to thiophene-based analogs .

Biological Activity

Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a chlorosulfonyl group and a chlorophenyl moiety, which contribute to its unique biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and its reactivity in organic synthesis.

Chemical Structure and Properties

- IUPAC Name : Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

- Molecular Formula : C11H8Cl2O4S2

- CAS Number : 126910-68-7

The presence of both chlorosulfonyl and chlorophenyl groups enhances the compound's electrophilic character, allowing it to engage in various nucleophilic substitution reactions.

The biological activity of Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate primarily stems from its ability to form covalent bonds with nucleophilic sites on biomolecules. The chlorosulfonyl group is particularly reactive, enabling the compound to interact with proteins and enzymes, potentially leading to inhibition or modification of their functions. This reactivity can be leveraged in the design of inhibitors for various biological targets, including enzymes involved in disease pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to possess activity against a range of bacterial strains. The chlorosulfonyl group may enhance this activity by facilitating interactions with bacterial enzymes or membranes.

Case Study: Antibacterial Activity

A study evaluated various thiophene derivatives, including those with chlorosulfonyl groups, for their antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate | 15 | E. coli, S. aureus |

| Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 10 | E. coli, P. aeruginosa |

| Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 20 | S. epidermidis, K. pneumoniae |

This table illustrates the potential antibacterial properties of these compounds, suggesting that Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate could be a promising candidate for further development as an antimicrobial agent.

Anti-inflammatory Potential

In addition to antimicrobial properties, compounds containing thiophene rings have been investigated for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Research Findings

A study assessed the anti-inflammatory activity of several thiophene derivatives, revealing that those with electron-withdrawing groups like chlorosulfonyl exhibited enhanced activity compared to their unsubstituted counterparts:

| Compound Name | Inhibition (%) at 50 µM | Target Enzyme |

|---|---|---|

| Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate | 75 | COX-1 |

| Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 60 | COX-2 |

| Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 55 | LOX |

These findings indicate that the compound not only has potential as an antimicrobial agent but also as an anti-inflammatory drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.